Cas no 201864-71-3 (FMOC-D-b-homoalanine)

FMOC-D-b-homoalanine 化学的及び物理的性質
名前と識別子
-
- Fmoc-D-beta-homoalanine
- Fmoc-D-3-Abu-OH
- Butanoic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (3R)-
- FMOC-3-D-AMINOBUTANOIC ACID
- Fmoc-D-β-homoalanine
- Fmoc-D-β-HomoAla-OH
- Fmoc-3-aminobutyric acid
- Fmoc-D-b-Homoalanine, AldrichCPR
- N-beta-(9-Fluorenylmethyloxycarbonyl)-D-homoalanine
- AKOS015900977
- Fmoc-?-HoAla-OH
- EN300-624011
- (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
- CS-0038508
- (R)-3-(Fmoc-amino)butyric acid
- Fmoc-D-b-homoalanine
- A879792
- AC-22066
- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid
- (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid
- Z2044821426
- 201864-71-3
- (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- SCHEMBL7391100
- AS-31084
- MFCD00270344
- Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (3R)-
- (3R)-3-[[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO]-BUTANOIC ACID
- Fmoc-D-Ala-(C#CH2)OH
- Fmoc--HoAla-OH Fmoc--homoalanine
- Butanoic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(3R)-
- Fmoc-D-3-Abu-OH(Fmoc-D-3-Aminobutyric acid)
- DS-018962
- (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (R)-; (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid; (3R)-3-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)butanoic acid
- FMOC-D-b-homoalanine
-
- MDL: MFCD00270344
- インチ: InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m1/s1
- InChIKey: LYMLSPRRJWJJQD-GFCCVEGCSA-N
- ほほえんだ: C[C@@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)CC(O)=O
計算された属性
- せいみつぶんしりょう: 325.13100
- どういたいしつりょう: 325.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 7
- 複雑さ: 444
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 75.6Ų
じっけんとくせい
- ふってん: 555.3℃/760mmHg
- PSA: 75.63000
- LogP: 3.77920
FMOC-D-b-homoalanine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB259043-25 g |
N-beta-(9-Fluorenylmethyloxycarbonyl)-D-homoalanine; . |
201864-71-3 | 25g |
€590.00 | 2023-04-27 | ||
abcr | AB259043-5 g |
N-beta-(9-Fluorenylmethyloxycarbonyl)-D-homoalanine; . |
201864-71-3 | 5g |
€214.50 | 2023-04-27 | ||
abcr | AB259043-5g |
N-beta-(9-Fluorenylmethyloxycarbonyl)-D-homoalanine; . |
201864-71-3 | 5g |
€181.70 | 2025-02-15 | ||
Chemenu | CM183402-1g |
Fmoc-D-3-Abu-OH |
201864-71-3 | 95+% | 1g |
$102 | 2022-09-29 | |
Chemenu | CM183402-5g |
Fmoc-D-3-Abu-OH |
201864-71-3 | 95+% | 5g |
$*** | 2023-03-29 | |
abcr | AB259043-10 g |
N-beta-(9-Fluorenylmethyloxycarbonyl)-D-homoalanine; . |
201864-71-3 | 10g |
€318.80 | 2023-04-27 | ||
Chemenu | CM183402-10g |
Fmoc-D-3-Abu-OH |
201864-71-3 | 95+% | 10g |
$468 | 2021-06-09 | |
eNovation Chemicals LLC | Y1041988-10g |
Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (3R)- |
201864-71-3 | 97% | 10g |
$110 | 2024-06-07 | |
AAPPTec | UFA239-5g |
Fmoc-D-beta-HAla-OH |
201864-71-3 | 5g |
$710.00 | 2024-07-20 | ||
Advanced ChemBlocks | P39973-100G |
(3R)-3-(Fmoc-amino)butanoic acid |
201864-71-3 | 95% | 100G |
$1,010 | 2023-09-15 |
FMOC-D-b-homoalanine 関連文献
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
FMOC-D-b-homoalanineに関する追加情報
Introduction to FMOC-D-b-homoalanine (CAS No. 201864-71-3)
FMOC-D-b-homoalanine, with the chemical name N-(9-fluorenylmethoxycarbonyl)-D-β-homoalanine, is a specialized amino acid derivative widely utilized in the field of peptide synthesis and pharmaceutical research. This compound, identified by its unique CAS No. 201864-71-3, plays a crucial role in the development of novel therapeutic agents and biotechnological applications. Its molecular structure, characterized by a fluorenylmethoxycarbonyl (FMOC) protecting group and a D-β-homoalanine backbone, makes it an invaluable tool for synthetic chemists and biochemists.
The significance of FMOC-D-b-homoalanine in modern chemistry cannot be overstated. It serves as a key intermediate in the synthesis of complex peptides, enabling researchers to construct intricate molecular architectures with high precision. The FMOC group, a widely used protecting group in peptide chemistry, ensures selective modification of amino groups while maintaining the integrity of the peptide backbone. This feature is particularly important in multi-step synthetic pathways where selective reactivity is essential.
In recent years, advancements in peptide-based drug design have highlighted the importance of non-standard amino acids like D-b-homoalanine. These amino acids offer unique structural and functional properties that can enhance the efficacy and selectivity of therapeutic agents. For instance, peptides incorporating D-amino acids have shown promise in overcoming enzymatic degradation, thereby extending their biological half-life. Additionally, the use of β-homoalanine derivatives has been explored for their potential to modulate protein-protein interactions and enzyme activities.
The application of FMOC-D-b-homoalanine extends beyond academic research into industrial settings. Pharmaceutical companies utilize this compound to develop novel biologics and vaccines. The ability to incorporate non-standard amino acids into peptide chains allows for the creation of molecules with tailored biological activities. This has led to significant breakthroughs in areas such as immunotherapy and antiviral drug development.
Recent studies have demonstrated the utility of FMOC-D-b-homoalanine in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with enhanced stability and bioavailability. These peptidomimetics have shown promise in treating various diseases, including cancer and inflammatory disorders. The fluorenylmethoxycarbonyl group facilitates easy removal during post-synthetic modifications, allowing for further functionalization and optimization.
The chemical properties of N-(9-fluorenylmethoxycarbonyl)-D-β-homoalanine make it an excellent candidate for use in solid-phase peptide synthesis (SPPS). SPPS is a widely employed technique for constructing peptides on an automated platform, enabling high-throughput synthesis and rapid screening of potential drug candidates. The compatibility of this compound with standard SPPS protocols ensures its broad applicability in both academic and industrial laboratories.
In conclusion, FMOC-D-b-homoalanine (CAS No. 201864-71-3) is a versatile and indispensable compound in modern peptide chemistry. Its unique structural features and reactivity make it an essential tool for researchers working on peptide-based therapeutics. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly critical role in the development of innovative treatments for a wide range of diseases.
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